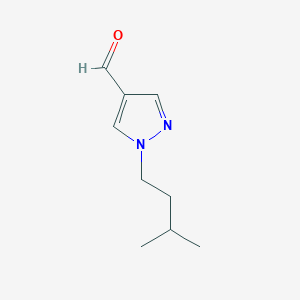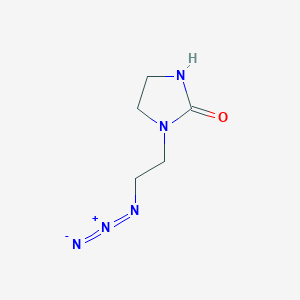
2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Vue d'ensemble
Description
2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid (2-THFMNA) is a novel compound that has been studied for its potential applications in a variety of scientific disciplines. 2-THFMNA is an aromatic heterocyclic compound that is composed of a five-membered ring containing two nitrogen atoms, two oxygen atoms, and one carbon atom. This compound has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.
Applications De Recherche Scientifique
Nicotinic Acid Derivatives in Medicinal Chemistry
Nicotinic acid, also known as niacin, and its derivatives are extensively studied for their potential in medicinal chemistry, particularly in the treatment of dyslipidemia and as inhibitors of specific enzymes. For instance, nicotinic acid derivatives have been evaluated for their hypolipidemic effects, where certain synthesized compounds showed marked effects on plasma lipoproteins, suggesting their utility in managing lipid disorders (Saify et al., 2001). Similarly, research into the inhibition of carbonic anhydrase III by nicotinic acid analogs highlights potential therapeutic avenues in hyperlipidemia and cancer, indicating the compound's role in new pharmacological targets (Mohammad et al., 2017).
Tetrahydrofuran Derivatives in Organic Chemistry
Tetrahydrofuran (THF) derivatives, such as 2-Methyltetrahydrofuran (2-MeTHF), have garnered interest due to their properties as solvents derived from renewable resources. 2-MeTHF, in particular, is highlighted for its application in organic synthesis, offering an environmentally benign alternative with excellent stability and low miscibility with water. This positions it as a valuable solvent in syntheses involving organometallics and biotransformations (Pace et al., 2012).
Bioactive Compounds from Nicotiana Tabacum
Research on Nicotiana tabacum, a plant that produces nicotinic acid derivatives, has led to the discovery of compounds with significant bioactivities. For example, furan-2-carboxylic acids isolated from the plant demonstrated high anti-tobacco mosaic virus (TMV) activities, suggesting their application in plant protection and viral inhibition strategies (Wu et al., 2018).
Propriétés
IUPAC Name |
2-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)9-2-1-4-12-10(9)16-7-8-3-5-15-6-8/h1-2,4,8H,3,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRCKXWHIPARKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1464418.png)
![3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B1464423.png)
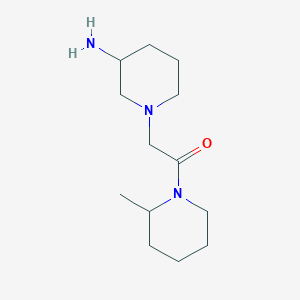

![1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1464426.png)
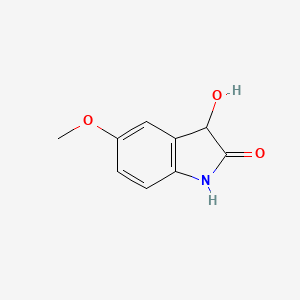
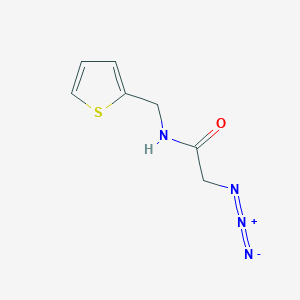
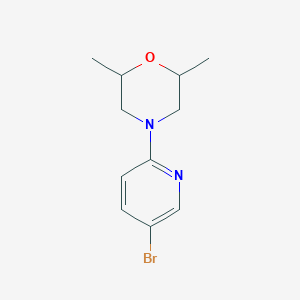
![N-[(2-bromophenyl)methyl]pyrazin-2-amine](/img/structure/B1464432.png)
